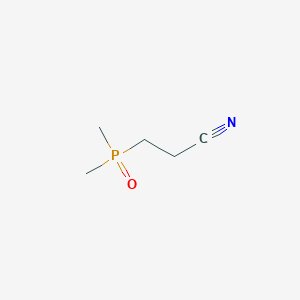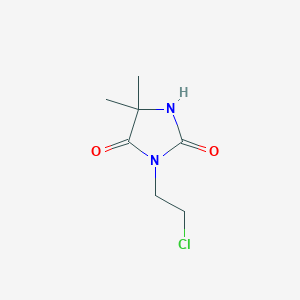
3-(Dimethylphosphoryl)propanenitrile
Overview
Description
3-(Dimethylphosphoryl)propanenitrile is an organic compound with the molecular formula C5H10NOP It is characterized by the presence of a nitrile group (-CN) and a dimethylphosphoryl group (-P(O)(CH3)2) attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylphosphoryl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus(V) oxide (P4O10), which removes water from the amide group to form the nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Reduction: Commonly uses reducing agents like LiAlH4 or diisobutylaluminum hydride (DIBAL-H).
Substitution: Often involves reagents like Grignard reagents (RMgX) for the formation of ketones.
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones and other substituted products depending on the reagents used.
Scientific Research Applications
3-(Dimethylphosphoryl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dimethylphosphoryl group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylphosphoryl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(Dimethylphosphoryl)propanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(Dimethylphosphoryl)propanenitrile is unique due to the presence of both a nitrile and a dimethylphosphoryl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-dimethylphosphorylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NOP/c1-8(2,7)5-3-4-6/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAFUEOVILNKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567586 | |
| Record name | 3-(Dimethylphosphoryl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53314-24-2 | |
| Record name | 3-(Dimethylphosphoryl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B1656484.png)
![[1,2-Bis(propylsulfonyl)indolizin-3-yl]-(4-nitrophenyl)methanone](/img/structure/B1656486.png)

![2-amino-6-chloro-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656488.png)
![[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] acetate](/img/structure/B1656489.png)
![6-Hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione](/img/structure/B1656493.png)

![9-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1656498.png)
![2-[3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B1656500.png)

![6-Methyl-4,5-diphenyl-5h-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1656503.png)
![Benzenamine, N-[(4-chlorophenyl)phenylmethylene]-](/img/structure/B1656504.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-2,4-dinitroaniline](/img/structure/B1656507.png)
